molecular formula C12H14N4O B2676227 N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-33-0

N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2676227
CAS RN: 936323-33-0
M. Wt: 230.271
InChI Key: QZFYMAALHVUONB-UHFFFAOYSA-N
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Description

“N-(4-isopropylphenyl)-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It contains an isopropylphenyl group, a 1H-1,2,3-triazole ring, and a carboxamide group .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an isopropylphenyl compound with a suitable triazole derivative . The exact method would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its isopropylphenyl group, 1H-1,2,3-triazole ring, and carboxamide group . The exact structure could be determined using techniques such as X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the triazole ring or the carboxamide group . The exact reactions would depend on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals.

Scientific Research Applications

Antitumor Activity

Research into the antitumor properties of related compounds has shown promising results. For instance, Stevens et al. (1984) investigated the antitumor imidazotetrazines, which share structural similarities with triazole derivatives. Their study highlighted the synthesis and chemistry of a novel broad-spectrum antitumor agent with curative activity against L-1210 and P388 leukemia, suggesting a potential for related compounds in cancer therapy (Stevens et al., 1984).

Catalytic Activity

Bakthavachalam and Reddy (2013) synthesized aluminum complexes of triaza framework ligands, demonstrating the potential of triazole derivatives in catalysis, particularly for the polymerization of ε-caprolactone. Their work provides insights into the versatile applications of triazole-based compounds in catalytic processes (Bakthavachalam & Reddy, 2013).

Antimicrobial Agents

Pokhodylo et al. (2021) explored the antimicrobial activities of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, highlighting the potential of such compounds as promising antimicrobial agents. Their research indicated moderate to good activities against primary pathogens, including both bacterial and fungal strains, showcasing the broad-spectrum antimicrobial potential of triazole-carboxamide derivatives (Pokhodylo et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8(2)9-3-5-10(6-4-9)14-12(17)11-7-13-16-15-11/h3-8H,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFYMAALHVUONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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